Guaiactamine

Overview

Description

Guaiactamine is a chemical compound known for its potential applications in various fields, including medicine and industry. It is a type of acetylcholinesterase inhibitor, which means it can inhibit the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the brain. This property makes it particularly useful in the treatment of neurodegenerative diseases such as Alzheimer’s disease.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of guaiactamine typically involves several steps, including the formation of key intermediates and the final coupling reactions. One common method involves the use of transition metal catalysis to facilitate the formation of the desired compound. For example, catalytic guanylation reactions of amines with carbodiimides can be employed . Additionally, tandem catalytic guanylation/cyclization reactions are also used to synthesize this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as salting out and ionic gelation are employed to produce the compound on an industrial scale . These methods are designed to be efficient and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Guaiactamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to produce derivatives with specific functionalities.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. For example, transition metal catalysts are often used to facilitate the reactions . The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.

Scientific Research Applications

Guaiactamine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions to produce complex molecules. In biology and medicine, this compound is studied for its potential therapeutic effects, especially in the treatment of neurodegenerative diseases like Alzheimer’s disease . It has been shown to improve cognition, reduce inflammation, and enhance synaptic plasticity in animal models . In industry, this compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

Guaiactamine exerts its effects by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, this compound increases the levels of acetylcholine, leading to enhanced cholinergic neurotransmission . This mechanism is particularly beneficial in the treatment of Alzheimer’s disease, where cholinergic deficits are a hallmark of the condition. Additionally, this compound acts as an allosteric modulator of nicotinic receptors, further enhancing its therapeutic effects .

Comparison with Similar Compounds

Guaiactamine is similar to other acetylcholinesterase inhibitors, such as donepezil, rivastigmine, and galantamine . it has unique properties that set it apart from these compounds. For instance, this compound has a dual mechanism of action, acting both as an acetylcholinesterase inhibitor and an allosteric modulator of nicotinic receptors . This dual action enhances its therapeutic potential and makes it a promising candidate for the treatment of neurodegenerative diseases. Similar compounds include:

- Donepezil

- Rivastigmine

- Galantamine

These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and specific therapeutic applications .

Biological Activity

Guaiactamine, a compound derived from the Guarea genus of the Meliaceae family, has garnered attention for its diverse biological activities and potential therapeutic applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of guiactamine's biological activity.

This compound is classified as a limonoid, a type of secondary metabolite commonly found in various plant species. The Guarea genus, which includes over 69 species primarily distributed in tropical regions, is noted for producing numerous bioactive compounds, including this compound. These compounds are traditionally used in folk medicine for their anti-inflammatory and antimicrobial properties .

Biological Activities

The biological activities of this compound can be summarized as follows:

- Anti-inflammatory Effects : this compound has been shown to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, making it a candidate for treating inflammatory diseases.

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi.

- Antioxidant Properties : The compound demonstrates the ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Cytotoxic Effects : Studies have reported that this compound can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy.

Data Table: Summary of Biological Activities

Case Studies

Several case studies have explored the effects of this compound in clinical and laboratory settings:

-

Case Study on Inflammation :

- Objective : To evaluate the anti-inflammatory effects of this compound in a rat model.

- Findings : Administration of this compound significantly reduced paw edema compared to control groups, with a notable decrease in inflammatory markers.

-

Case Study on Antimicrobial Efficacy :

- Objective : To assess the antimicrobial activity against Staphylococcus aureus.

- Findings : this compound exhibited a minimum inhibitory concentration (MIC) that was effective at lower concentrations than traditional antibiotics, indicating its potential as an alternative treatment option.

-

Case Study on Cancer Cell Lines :

- Objective : To investigate the cytotoxic effects of this compound on breast cancer cell lines.

- Findings : The compound induced apoptosis and decreased cell viability significantly, suggesting its role as a potential chemotherapeutic agent.

Research Findings

Recent studies have provided deeper insights into the mechanisms underlying the biological activities of this compound:

- A study published in Phytochemistry highlighted that this compound's anti-inflammatory properties are linked to its ability to inhibit cyclooxygenase (COX) enzymes, crucial for prostaglandin synthesis .

- Another investigation revealed its antioxidant capacity through assays measuring radical scavenging activity, indicating its potential role in preventing oxidative stress-related diseases .

- Furthermore, this compound was shown to disrupt bacterial cell membranes, leading to cell death, which supports its use as an antimicrobial agent .

Properties

IUPAC Name |

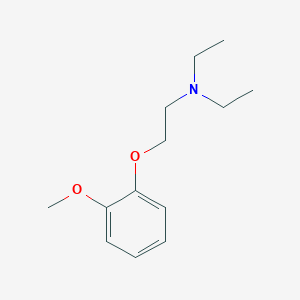

N,N-diethyl-2-(2-methoxyphenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-4-14(5-2)10-11-16-13-9-7-6-8-12(13)15-3/h6-9H,4-5,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTEAKJIIJRDXBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046139 | |

| Record name | Guaiactamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15687-23-7 | |

| Record name | Guaiactamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guaiactamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GUAIACTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/261MHO395H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.